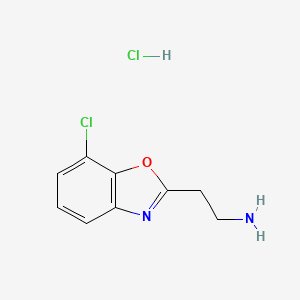

2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride

Description

BenchChem offers high-quality 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(7-chloro-1,3-benzoxazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O.ClH/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11;/h1-3H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMFLWHFRZXQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride

This guide provides a comprehensive overview of a plausible and scientifically robust synthetic pathway for 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, a key intermediate in pharmaceutical research. The synthesis is presented in a multi-step approach, beginning with commercially available starting materials and culminating in the desired hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and data presentation to facilitate the replication and understanding of this synthetic route.

Introduction

2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry. The benzoxazole scaffold is a privileged structure found in numerous biologically active molecules. The presence of a chloro substituent and an ethanamine side chain offers opportunities for further molecular elaboration and interaction with biological targets. This guide delineates a logical and efficient pathway for the synthesis of this valuable compound.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride can be strategically divided into four key stages:

-

Synthesis of the Precursor 2-amino-3-chlorophenol: This crucial intermediate is synthesized from commercially available m-chlorophenol through a two-step process of nitration followed by reduction.

-

Formation of the Benzoxazole Core and Introduction of the Acetonitrile Moiety: The 2-amino-3-chlorophenol is cyclized with a suitable reagent to form the 7-chloro-1,3-benzoxazole ring while simultaneously introducing a cyanomethyl group at the 2-position.

-

Reduction of the Nitrile to the Primary Amine: The cyanomethyl group of the intermediate is reduced to an aminoethyl group.

-

Formation of the Hydrochloride Salt: The final step involves the formation of the stable hydrochloride salt of the target amine.

This overall synthetic strategy is depicted in the following workflow diagram:

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 2-Amino-3-chlorophenol

The synthesis of the key intermediate, 2-amino-3-chlorophenol, is achieved in two steps from m-chlorophenol.

Step 1a: Nitration of m-Chlorophenol to 3-Chloro-2-nitrophenol

The initial step involves the regioselective nitration of m-chlorophenol. The hydroxyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The nitration is expected to occur at the positions ortho and para to the hydroxyl group.

-

Protocol:

-

Dissolve m-chlorophenol in an acetate solvent.

-

Cool the solution in an ice bath.

-

Slowly add concentrated nitric acid dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3-chloro-2-nitrophenol.[1]

-

Step 1b: Reduction of 3-Chloro-2-nitrophenol to 2-Amino-3-chlorophenol

The nitro group of 3-chloro-2-nitrophenol is then reduced to an amino group. A common and effective method for this transformation is the use of a metal catalyst with a hydrogen source.

-

Protocol:

-

Dissolve 3-chloro-2-nitrophenol in a mixed solvent of alcohol and water.

-

Add ferrous sulfate and hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter to remove the iron salts.

-

Concentrate the filtrate to remove the alcohol.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield 2-amino-3-chlorophenol.[1]

-

Part 2: Synthesis of 2-(Cyanomethyl)-7-chloro-1,3-benzoxazole

This step involves the crucial cyclization reaction to form the benzoxazole ring and simultaneously introduce the cyanomethyl side chain. The reaction of an o-aminophenol with a nitrile is a known method for the synthesis of 2-substituted benzoxazoles.[2]

-

Protocol:

-

In a round-bottom flask, combine 2-amino-3-chlorophenol and malononitrile in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux (around 120-140 °C) for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous mixture with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-(cyanomethyl)-7-chloro-1,3-benzoxazole.

-

Sources

Unraveling the Enigmatic Mechanism of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of the putative mechanism of action of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, a compound belonging to the versatile benzoxazole class. While direct research on this specific molecule is emerging, a wealth of data on structurally related benzoxazole derivatives allows for a robust, evidence-based postulation of its primary biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar chemical entities.

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[1][2] Based on extensive literature analysis of this structural class, the principal hypothesized mechanism of action for 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is the inhibition of monoamine oxidase (MAO) enzymes. This guide will delve into this primary hypothesis, while also exploring secondary potential activities such as antimicrobial and anticancer effects.

Primary Postulated Mechanism: Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[3] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[3] Inhibition of these enzymes can lead to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of neurological and psychiatric disorders.[3][4]

Numerous studies have identified benzoxazole derivatives as potent and often selective inhibitors of MAO, particularly MAO-B.[4][5][6] The structural characteristics of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, specifically the benzoxazole core and the ethylamine side chain, are consistent with features known to confer MAO inhibitory activity.

The Dual Role of MAO-A and MAO-B

To comprehend the significance of MAO inhibition, it is essential to understand the distinct roles of the two isoforms:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a key mechanism for many antidepressant medications.

-

MAO-B: Primarily metabolizes dopamine. Its inhibition is a therapeutic strategy in Parkinson's disease to preserve dopamine levels in the brain.

The selectivity of a given benzoxazole derivative for MAO-A versus MAO-B is a critical determinant of its potential therapeutic application.

Hypothesized Molecular Interaction with MAO

The proposed interaction of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride with the MAO active site is likely driven by a combination of hydrophobic and electrostatic interactions. The benzoxazole ring can engage with hydrophobic pockets within the enzyme, while the terminal amine of the ethanamine side chain is expected to interact with key amino acid residues near the flavin adenine dinucleotide (FAD) cofactor, the catalytic heart of the enzyme.

Investigating the MAO Inhibitory Potential: Experimental Protocols

Validation of the hypothesized mechanism of action requires rigorous experimental evaluation. The following protocols outline standard methodologies for assessing the MAO inhibitory activity of a test compound.

Protocol 1: In Vitro MAO Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the catalytic activity of purified MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

A suitable substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

-

A fluorescent or luminescent detection reagent (e.g., Amplex Red)

-

Phosphate buffer (pH 7.4)

-

Test compound (2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well microplates

-

Plate reader capable of fluorescence or luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound and positive controls in phosphate buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Add the test compound or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubate for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the fluorescence or luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Analysis:

The IC50 values for MAO-A and MAO-B are compared to determine the potency and selectivity of the compound.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| Test Compound | Experimental Value | Experimental Value | Calculated Value |

| Clorgyline | ~1 | >1000 | >1000 |

| Selegiline | >1000 | ~10 | <0.01 |

Visualizing the Proposed Mechanism

The following diagrams illustrate the conceptual framework of MAO inhibition and the experimental workflow for its assessment.

Caption: Proposed MAO Inhibition Signaling Pathway.

Caption: In Vitro MAO Inhibition Assay Workflow.

Secondary and Tertiary Potential Mechanisms of Action

While MAO inhibition stands as the most probable primary mechanism, the benzoxazole scaffold has been associated with other biological activities that warrant consideration and potential investigation.

Antimicrobial and Antifungal Activity

Several studies have reported that benzoxazole derivatives possess significant antimicrobial and antifungal properties.[1][2][7][8] The proposed mechanism for this activity often involves the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of cell membrane integrity.[2]

Anticancer Potential

The anticancer activity of certain benzoxazole derivatives has also been documented.[7][9] These compounds may exert their effects through various mechanisms, including the inhibition of protein kinases involved in cancer cell proliferation and survival.[9]

Conclusion and Future Directions

The available evidence strongly suggests that 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is a promising candidate for investigation as a monoamine oxidase inhibitor. Its structural features align with those of known MAO inhibitors from the benzoxazole class. The primary research directive should be the thorough in vitro and in vivo characterization of its MAO-A and MAO-B inhibitory profile.

Further exploration of its potential antimicrobial and anticancer activities could unveil additional therapeutic applications. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on a comprehensive evaluation of this intriguing compound. The elucidation of its precise mechanism of action will be pivotal in unlocking its full therapeutic potential.

References

-

ResearchGate. (n.d.). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][10][11][12]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Retrieved from [Link]

-

Bentham Science. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. Retrieved from [Link]

-

EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

-

ACS Publications. (n.d.). Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21). Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Retrieved from [Link]

-

Springer. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one-4-oxide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-hydroxy-1-methyl-5-phenyl-, trichloroacetate. PubChem. Retrieved from [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. biotech-asia.org [biotech-asia.org]

- 8. mdpi.com [mdpi.com]

- 9. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one [lgcstandards.com]

An In-depth Technical Guide to 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for conferring a wide array of biological activities to molecules that contain it.[1][2] These activities include antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][3] This guide focuses on a specific derivative, 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, providing a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential pharmacological applications based on the activities of structurally related compounds. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel therapeutic agents.

Physicochemical Properties

Key physicochemical properties of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride are summarized in the table below. While experimental data for some properties of this specific molecule are not widely available in the public domain, the provided information is based on supplier data and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Cl₂N₂O | [4] |

| Molecular Weight | 233.09 g/mol | [4] |

| Appearance | Solid | |

| InChI Key | RUMFLWHFRZXQJF-UHFFFAOYSA-N | [4] |

| SMILES String | ClC1=C2OC(CCN)=NC2=CC=C1.Cl | [4] |

Synthesis

Step 1: Synthesis of 2-amino-6-chlorophenol

The synthesis of the crucial precursor, 2-amino-6-chlorophenol, can be achieved through the reduction of 2-chloro-6-nitrophenol.

Reaction Scheme:

Figure 1: Synthesis of 2-amino-6-chlorophenol.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-nitrophenol (1 equivalent).

-

Solvent Addition: Add a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent. A common and effective method is the use of iron powder (excess) in the presence of a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the iron salts or catalyst.

-

Purification: Neutralize the filtrate and extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-6-chlorophenol.

Causality Behind Experimental Choices: The choice of reducing agent depends on the scale and available equipment. The iron/acid method is a classic and cost-effective approach for nitro group reduction, while catalytic hydrogenation is often cleaner and proceeds under milder conditions.

Step 2: Synthesis of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride

The final step involves the cyclization of 2-amino-6-chlorophenol with a reagent that provides the 2-(ethanamine) side chain. A common and effective method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a nitrile.[2] In this case, 3-aminopropanenitrile can be used as the source of the ethanamine side chain.

Reaction Scheme:

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sandoopharma.com [sandoopharma.com]

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine Hydrochloride

Foreword: Charting the Course for a Novel Benzoxazole Candidate

The journey of a novel chemical entity from the bench to the clinic is contingent upon a thorough understanding of its interaction with a biological system. For a promising molecule like 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, a member of the pharmacologically significant benzoxazole class, elucidating its pharmacokinetic (PK) and bioavailability profile is a critical early milestone.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to meticulously characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating and robust data package.

Foundational Physicochemical Characterization

Before embarking on complex biological assays, a solid understanding of the molecule's intrinsic properties is paramount. These characteristics are the primary determinants of its subsequent biological fate.[4]

1.1 Identity and Structure

-

Compound: 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride

-

Molecular Formula: C₉H₁₀Cl₂N₂O

-

Molecular Weight: 233.09 g/mol

-

Structure:

Structure of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride.

1.2 Essential Physicochemical Assays

A tiered approach to in vitro ADME and physicochemical profiling is essential for early-stage decision-making in drug discovery.[5][6]

| Parameter | Experimental Protocol | Rationale & Interpretation |

| Aqueous Solubility | A kinetic solubility assay using nephelometry or a thermodynamic assay using HPLC-UV is performed across a physiologically relevant pH range (e.g., pH 2.0, 6.5, 7.4). | Low solubility is a primary reason for poor bioavailability.[7] The hydrochloride salt form is likely intended to improve solubility, but this must be confirmed. Data informs formulation strategies. |

| Lipophilicity (LogD) | A shake-flask method using n-octanol and phosphate-buffered saline (PBS) at pH 7.4 is the gold standard. The distribution of the compound in the two phases is quantified by LC-MS/MS. | LogD at pH 7.4 is a key predictor of membrane permeability. An optimal range (typically 1-3) is sought to balance permeability with aqueous solubility. |

| Chemical Stability | The compound is incubated in buffers at various pH values (e.g., 1.2, 7.4) and temperatures (e.g., 37°C). Degradation is monitored over time by LC-MS/MS. | Assesses stability in simulated gastric and intestinal fluids. Instability can lead to premature degradation and loss of active compound. |

In Vitro ADME Profiling: A Mechanistic Preview

In vitro ADME assays are cost-effective methods to screen compounds early and identify potential liabilities before advancing to more complex in vivo studies.[8][9]

2.1 Permeability and Absorption

The ability of a drug to cross the intestinal epithelium is a prerequisite for oral bioavailability.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

Donor Compartment: The test compound is added to the donor wells at a known concentration in a pH-adjusted buffer (e.g., pH 6.5 to simulate the small intestine).

-

Acceptor Compartment: The filter plate is placed into a 96-well acceptor plate containing buffer (e.g., pH 7.4).

-

Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours).

-

Quantification: The concentration of the compound in both donor and acceptor wells is determined by LC-MS/MS.

-

Calculation: The effective permeability (Pe) is calculated.

-

Causality: The PAMPA assay specifically isolates passive diffusion, providing a clean measure of a molecule's ability to cross a lipid barrier.[10] It is a high-throughput, cost-effective first screen for potential absorption issues.[10]

Protocol: Caco-2 Cell Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell™ plates) and cultured for 21-25 days to form a differentiated, polarized monolayer with tight junctions.

-

Transport Study (Apical to Basolateral): The test compound is added to the apical (AP) side, simulating the intestinal lumen. Samples are taken from the basolateral (BL) side, simulating the bloodstream, over time (e.g., up to 2 hours).

-

Transport Study (Basolateral to Apical): The experiment is reversed to assess active efflux. The compound is added to the BL side, and sampling is done from the AP side.

-

Analysis: Concentrations are measured by LC-MS/MS. The apparent permeability coefficient (Papp) and efflux ratio (Papp(B-A) / Papp(A-B)) are calculated.

-

Expertise: Unlike PAMPA, the Caco-2 assay is the industry standard for predicting human intestinal absorption because it models not just passive permeability but also active transport and efflux mechanisms.[10] An efflux ratio >2 suggests the compound may be a substrate for transporters like P-glycoprotein, which can limit oral bioavailability.[4]

2.2 Metabolic Stability

Metabolism, particularly first-pass metabolism in the liver, can significantly reduce the amount of drug reaching systemic circulation.[11] Benzoxazole and related benzimidazole derivatives are known to be susceptible to hepatic first-pass metabolism.[11]

Protocol: Liver Microsomal Stability Assay

-

Reaction Mixture: The test compound is incubated with pooled liver microsomes (from human, rat, or mouse) and the essential cofactor NADPH in a phosphate buffer at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The remaining parent compound at each time point is quantified by LC-MS/MS.

-

Calculation: The rate of disappearance is used to calculate in vitro half-life (t½) and intrinsic clearance (CLint).

-

Trustworthiness: This assay provides a robust prediction of a compound's susceptibility to Phase I metabolism by cytochrome P450 (CYP) enzymes. A short half-life (<30 minutes) is often a red flag for high in vivo clearance and potentially low oral bioavailability.[9]

Iterative workflow for pharmacokinetic characterization.

In Vivo Pharmacokinetics: The Whole-System View

In vivo studies are essential to understand how the compound behaves in a complete biological system, integrating all ADME processes simultaneously.[12][13]

3.1 Study Design: The Cassette and Full PK Approaches

For early-stage discovery, a "cassette dosing" approach, where multiple compounds are administered simultaneously, can be employed for rapid screening.[13] However, for lead optimization, a full, discrete PK study is required.

Protocol: Rodent Intravenous (IV) and Oral (PO) Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are typically used. Animals may be surgically cannulated (jugular vein) for serial blood sampling.

-

Dosing - IV Group: The compound, formulated in a suitable vehicle (e.g., saline with a co-solvent), is administered as a single bolus via the tail vein (e.g., 1-2 mg/kg).

-

Dosing - PO Group: The compound is administered via oral gavage (e.g., 5-10 mg/kg). The dose is selected based on in vitro data and expected efficacy.

-

Blood Sampling: Blood samples (e.g., ~100 µL) are collected at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Samples are immediately centrifuged to separate plasma, which is then frozen at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

-

Authoritative Grounding: This dual-route study design is fundamental. The IV administration provides data on distribution and elimination (clearance, volume of distribution, half-life) independent of absorption. The PO administration, when compared to the IV data, allows for the calculation of the absolute oral bioavailability (F%).[12] All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[14]

3.2 Bioanalytical Method Validation: The Cornerstone of Reliable Data

The data from any PK study is only as good as the method used to generate it. A rigorous validation of the bioanalytical method (typically LC-MS/MS) is mandatory and should adhere to regulatory guidelines.[15][16][17]

| Validation Parameter | Acceptance Criteria (Typical) | Rationale |

| Selectivity | No significant interference at the retention time of the analyte and internal standard in at least six blank matrix sources.[15] | Ensures the method is measuring only the intended compound without interference from endogenous plasma components. |

| Accuracy & Precision | Quality Control (QC) samples at low, mid, and high concentrations should have a precision (%CV) ≤15% and accuracy (%RE) within ±15% of nominal values.[17] | Demonstrates the closeness and reproducibility of the measured values to the true values. |

| Calibration Curve | A linear regression of the curve must have a correlation coefficient (r²) ≥ 0.99. | Confirms a reliable and reproducible relationship between instrument response and concentration over the expected range. |

| Matrix Effect | The coefficient of variation of the response for the analyte in post-extraction spiked samples from at least six sources should be ≤15%. | Assesses the potential for components of the plasma to suppress or enhance the ionization of the analyte, which can lead to inaccurate results. |

| Stability | Analyte should be stable under various conditions: bench-top, freeze-thaw cycles, and long-term storage.[15] | Guarantees that the measured concentration reflects the concentration at the time of sample collection, not degradation during handling or storage. |

Data Analysis and Interpretation: Synthesizing the Narrative

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software (e.g., Phoenix® WinNonlin®).

4.1 Key Pharmacokinetic Parameters

| Parameter | Description | How It's Calculated | Significance |

| Cmax | Maximum observed plasma concentration after PO dosing.[12] | Directly from the concentration-time data. | Indicates the rate and extent of absorption. |

| Tmax | Time at which Cmax is reached.[18] | Directly from the concentration-time data. | Indicates the rate of absorption. |

| AUC | Area Under the concentration-time Curve.[12] | Calculated using the linear trapezoidal rule. | Represents the total systemic exposure to the drug. |

| CL | Clearance. | For IV: Dose / AUCiv. | The volume of plasma cleared of the drug per unit time; a measure of elimination efficiency. |

| Vdss | Volume of Distribution at steady-state. | Calculated from IV data. | An apparent volume indicating the extent of drug distribution into tissues versus plasma. |

| t½ | Terminal half-life.[12] | 0.693 / λz (where λz is the terminal elimination rate constant). | The time required for the plasma concentration to decrease by half. |

| F (%) | Absolute Oral Bioavailability.[12] | (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100. | The fraction of the orally administered dose that reaches systemic circulation unchanged.[18] |

4.2 Integrated Interpretation

The ultimate goal is to build a cohesive picture. For 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, a high CL value coupled with a low F(%) would strongly suggest extensive first-pass metabolism, a known characteristic of some benzimidazole derivatives.[11] If the Caco-2 assay showed a high efflux ratio, this could also contribute to poor bioavailability.[4] Conversely, good permeability, high metabolic stability, and a low clearance would be predictive of favorable oral bioavailability.

The journey of an orally administered drug.

Conclusion: From Data to Decision

This guide outlines a rigorous, multi-faceted strategy for defining the pharmacokinetic and bioavailability profile of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride. By integrating foundational physicochemical data with a tiered system of in vitro and in vivo assays, and underpinning all measurements with validated bioanalytical methods, researchers can build a high-confidence data package. This comprehensive understanding is indispensable for making informed decisions regarding dose selection for efficacy and toxicology studies, identifying potential drug-drug interaction liabilities, and ultimately, determining the clinical viability of this novel benzoxazole candidate.

References

- Spasov A.A., Smirnova L.A., Iezhitsa I.N., Sergeeva S.A., Ozerov A.A. (2002)

-

Kumar, A., & Sharma, S. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]

-

Selvita. In Vitro ADME. Selvita. [Link]

-

Jadhav, S. B., et al. (2012). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]

-

Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. [Link]

-

PharmaLegacy. In Vitro ADME Studies. PharmaLegacy. [Link]

-

Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

-

Loryan, I., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

-

Talevi, A. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences. [Link]

-

Singh, S., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

-

BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [Link]

-

Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

-

ResearchGate. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics. [Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory. [Link]

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Contract Pharma. (2019). Overcoming the Small Molecule Bioavailability Challenge. Contract Pharma. [Link]

-

Semantic Scholar. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Semantic Scholar. [Link]

-

PubChem. 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-hydroxy-1-methyl-5-phenyl-, trichloroacetate. National Center for Biotechnology Information. [Link]

-

FDA. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

-

PubChem. 1H-1,4-Benzodiazepine-2-methanamine, 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-, (2Z)-2-butenedioate (1:2). National Center for Biotechnology Information. [Link]

-

Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

-

PubChem. 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine. National Center for Biotechnology Information. [Link]

-

HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health & Human Services. [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]

- 5. selvita.com [selvita.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. contractpharma.com [contractpharma.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. selvita.com [selvita.com]

- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. m.youtube.com [m.youtube.com]

- 17. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 18. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro metabolic stability of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, a novel benzoxazole derivative. Recognizing the critical role of metabolic stability in early-stage drug discovery, this document delineates the scientific rationale, experimental design, and detailed protocols for determining key pharmacokinetic parameters. We will explore the selection of appropriate biological matrices, the intricacies of the experimental workflow, and the robust analytical techniques required for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a validated and reproducible methodology for evaluating the metabolic fate of emerging therapeutic candidates.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. Among the "ADME" (Absorption, Distribution, Metabolism, and Excretion) properties, metabolism is a primary determinant of a drug's efficacy and safety. The liver is the principal site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics for elimination.[1] An NCE that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels.

Therefore, the early assessment of metabolic stability is not merely a routine screening step but a critical decision-making point in the drug discovery cascade. In vitro metabolic stability assays, typically employing liver microsomes or hepatocytes, offer a cost-effective and high-throughput means to predict the in vivo clearance of a compound.[2] This guide will focus on the application of these principles to 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, a compound of interest within the benzoxazole class of molecules. While specific metabolic data for this compound is not extensively published, we can infer potential metabolic pathways based on the known metabolism of related structures, such as chlorzoxazone, which is also a benzoxazole derivative.[3]

Physicochemical Properties and Predicted Metabolism of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine Hydrochloride

A thorough understanding of the test compound's physicochemical properties is fundamental to designing a robust analytical method for its quantification.

| Property | Value | Source |

| Molecular Formula | C9H9ClN2O | PubChem CID: 15563244 (related structure)[4] |

| Molecular Weight | 196.64 g/mol | PubChem CID: 15563244 (related structure)[4] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Soluble in water (as HCl salt) | General knowledge |

Based on the structure of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, several metabolic pathways can be predicted. The benzoxazole ring system and the ethylamine side chain present multiple sites for enzymatic modification. Cytochrome P450 enzymes are known to be involved in the metabolism of a wide array of xenobiotics and are the primary catalysts for the oxidation of drugs.[5]

Predicted Metabolic Pathways:

-

Hydroxylation: The aromatic ring of the benzoxazole moiety is a likely site for hydroxylation, a common reaction catalyzed by CYP enzymes.[6]

-

N-dealkylation: The ethylamine side chain may undergo oxidative deamination or N-dealkylation.

-

Glucuronidation: If hydroxylated metabolites are formed, they can be further conjugated with glucuronic acid in Phase II metabolism.

Experimental Design: A Self-Validating System

The design of the in vitro metabolic stability assay is critical for generating reliable and reproducible data. The following sections detail the key components of the experimental design.

Biological Matrix: Human Liver Microsomes

For the initial assessment of metabolic stability, human liver microsomes (HLMs) are the most commonly used in vitro system.[7] HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[1] The use of pooled HLMs from multiple donors helps to average out inter-individual variability in enzyme expression and activity.

Cofactors: The Engine of Metabolism

The metabolic activity of CYP enzymes is dependent on the presence of NADPH as a cofactor.[7] Therefore, the reaction mixture must be supplemented with an NADPH-regenerating system to ensure sustained enzymatic activity throughout the incubation period.

Analytical Methodology: LC-MS/MS for Sensitive Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices.[8][9] Its high sensitivity and selectivity allow for the accurate measurement of the parent compound's disappearance over time, even at low concentrations.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for conducting the in vitro metabolic stability assay of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride using human liver microsomes.

Reagent Preparation

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride in a suitable organic solvent (e.g., DMSO).

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Human Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.[10]

-

Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (a structurally similar compound not expected to be present in the samples) in an organic solvent.

-

Quenching Solution: Use a cold organic solvent such as acetonitrile containing the internal standard to stop the reaction and precipitate proteins.

Incubation Procedure

-

Pre-warm a solution of the test compound in phosphate buffer at 37°C.

-

Add the human liver microsome suspension to the pre-warmed test compound solution and pre-incubate for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the cold quenching solution containing the internal standard.[7]

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Control Incubations

-

No NADPH Control: To assess for non-enzymatic degradation, perform an incubation without the NADPH regenerating system.

-

No Microsome Control: To assess for instability in the buffer, perform an incubation without microsomes.

-

Positive Control: Include a compound with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) to validate the assay performance.

Caption: Experimental workflow for the in vitro metabolic stability assay.

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

Calculation of In Vitro Half-Life (t½)

The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining is then plotted against time, and the slope of the linear regression line is determined.

The elimination rate constant (k) is the negative of the slope. The in vitro half-life is calculated using the following equation:

t½ = 0.693 / k

Calculation of In Vitro Intrinsic Clearance (CLint)

The in vitro intrinsic clearance is calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) [12]

Interpretation of Results

The calculated in vitro half-life and intrinsic clearance values provide a quantitative measure of the metabolic stability of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride. These values can be used to classify the compound as having low, moderate, or high metabolic stability. This classification, in turn, informs the decision to advance the compound in the drug discovery pipeline.

| Stability Classification | In Vitro t½ (min) |

| High | > 30 |

| Moderate | 10 - 30 |

| Low | < 10 |

Regulatory Context and Further Steps

The data generated from in vitro metabolic stability studies are a key component of the data package submitted to regulatory agencies such as the FDA and EMA.[13][14] These agencies have published guidelines on the investigation of drug-drug interactions, which often begin with in vitro metabolism studies.[15][16] If a compound is found to be metabolized by a specific CYP enzyme, further studies may be required to assess its potential to act as an inhibitor or inducer of that enzyme.[17]

Conclusion

This technical guide has provided a comprehensive overview of the principles and practices for assessing the in vitro metabolic stability of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride. By following the detailed protocols and data analysis procedures outlined herein, researchers can generate robust and reliable data to inform critical decisions in the drug discovery and development process. The early and accurate determination of metabolic stability is an indispensable step towards the development of safe and effective new medicines.

References

- Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples. Journal of Chromatography A.

- Tse, F. L. S., & Jaffe, J. M. (n.d.). Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. PubMed.

- European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline.

- Cyprotex. (n.d.). Microsomal Stability. Evotec.

- Sigma-Aldrich. (n.d.). 2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride.

- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.

- ResearchGate. (n.d.). Determination of half-life for the estimation of in vitro intrinsic clearance.

- Mercell. (n.d.). metabolic stability in liver microsomes.

- LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Chromatography Online.

- V. M. (n.d.). Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro. PubMed.

- Stringer, R. (n.d.). An Introduction to Pharmacokinetics.

- European Medicines Agency. (n.d.). Investigation of drug interactions - Scientific guideline.

- BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?.

- Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

- National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem.

- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.

- National Center for Biotechnology Information. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout.

- ECA Academy. (2024). ICH M12 Guideline on Drug Interaction Studies.

- National Center for Biotechnology Information. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.

- MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.

- ResearchGate. (2025). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.

- Biochemistry Basics by Dr. Amit. (2020). Cytochrome P450 for Xenobiotic Metabolism. YouTube.

- MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.

- National Center for Biotechnology Information. (n.d.). 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. PubChem.

- Chem Help ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube.

- Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.

- Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.

- Guengerich, F. P. (n.d.). Drug Metabolism: Cytochrome P450. ResearchGate.

- European Medicines Agency. (n.d.). EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation.

- Farmakovijilans Derneği. (n.d.). New EMA Guideline on the Investigation of drug Interactions.

- National Center for Biotechnology Information. (n.d.). 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-3-hydroxy-1-methyl-5-phenyl-, trichloroacetate. PubChem.

- Regulations.gov. (n.d.). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.

- ResearchGate. (2019). How to calculate in vitro intrinsic clearance?.

- National Center for Biotechnology Information. (n.d.). Chlorzoxazone. PubChem.

- National Center for Biotechnology Information. (n.d.). 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine. PubChem.

- National Center for Biotechnology Information. (n.d.). 2-Chloroethylamine hydrochloride. PubChem.

Sources

- 1. mttlab.eu [mttlab.eu]

- 2. m.youtube.com [m.youtube.com]

- 3. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine | C16H15ClFN3 | CID 15563244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. uab.edu [uab.edu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mercell.com [mercell.com]

- 12. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. farmakovijilansdernegi.org [farmakovijilansdernegi.org]

- 17. Inhibitory effect of albendazole and its metabolites on cytochromes P450 activities in rat and mouflon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known toxicological profile of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride. Given the limited publicly available data on this specific molecule, this document synthesizes the available safety information, places it within the broader context of benzoxazole derivatives, and outlines a comprehensive strategy for its thorough toxicological evaluation.

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The subject of this guide, 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, is a member of this important class of compounds. A comprehensive understanding of its toxicological profile is paramount for any potential therapeutic development.

Chemical and Physical Properties

A foundational aspect of toxicological assessment is the understanding of the compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Cl₂N₂O | |

| Molecular Weight | 233.09 g/mol | |

| Appearance | Solid | |

| SMILES String | ClC1=C2OC(CCN)=NC2=CC=C1.Cl | |

| InChI Key | RUMFLWHFRZXQJF-UHFFFAOYSA-N |

Known Toxicological Data: Acute Toxicity

The most definitive toxicological information currently available for 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride pertains to its acute oral toxicity.

According to safety data provided by Sigma-Aldrich, the compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Hazard Class: Acute Toxicity, Oral (Category 3)

-

Signal Word: Danger

-

Hazard Statement: H301: Toxic if swallowed

This classification indicates a high degree of acute toxicity upon ingestion. The precautionary statements associated with this classification include P301 + P330 + P331 + P310, which translates to: "IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician."

Experimental Workflow for Acute Oral Toxicity (OECD 423)

To formally determine the LD₅₀ (the dose lethal to 50% of a test population), a study following the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method) would be appropriate.

Gaps in the Toxicological Profile and Proposed Evaluation Strategy

Beyond acute oral toxicity, a significant data gap exists for other critical toxicological endpoints. A comprehensive assessment is necessary to characterize the full safety profile of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride.

Genotoxicity

Rationale: The potential for a compound to induce genetic mutations is a critical safety concern, as it can be a precursor to carcinogenicity. The chemical structure, containing a chlorinated aromatic ring, warrants investigation into its genotoxic potential.

Proposed Experimental Workflow:

Dermal and Inhalation Toxicity

Rationale: For handling and potential occupational exposure, as well as for certain therapeutic applications, dermal and inhalation toxicity data are crucial.

Proposed Studies:

-

Acute Dermal Toxicity (OECD 402): To assess the toxicity following skin application.

-

Acute Inhalation Toxicity (OECD 403): To determine the toxicity of inhaled particles.

-

Dermal and Eye Irritation/Corrosion (OECD 404 & 405): To evaluate the potential for local tissue damage.

Repeated Dose Toxicity

Rationale: To understand the effects of long-term exposure, which is critical for any drug intended for chronic administration.

Proposed Study:

-

28-Day or 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD 407 or 408): This would involve daily administration of the compound at various dose levels to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity and Reproductive Toxicity

Rationale: These are long-term and complex toxicological endpoints that are typically investigated later in the drug development process, often prompted by findings in earlier studies (e.g., positive genotoxicity or organ toxicity in repeated dose studies) or the intended clinical use.

Mechanistic Insights and Structure-Activity Relationships

The broader family of benzoxazoles has been investigated for various biological activities. Some derivatives have been shown to exert their effects through mechanisms such as enzyme inhibition or modulation of immune responses.[3][5] For instance, certain benzoxazole derivatives have been evaluated for their effects on T-lymphocyte activity.[3] While direct mechanistic studies on 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride are not available, its structural similarity to other biologically active benzoxazoles suggests that it may interact with specific biological targets.

Conclusion and Future Directions

The current toxicological profile of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is primarily defined by its classification as a Category 3 acute oral toxicant. There is a significant lack of data for other critical toxicological endpoints, including genotoxicity, repeated dose toxicity, and carcinogenicity. For any further development of this compound, a systematic and tiered approach to toxicological testing, in line with international guidelines (e.g., OECD), is imperative. The proposed experimental workflows in this guide provide a roadmap for generating the necessary data to build a comprehensive safety profile. Researchers and drug development professionals should exercise appropriate caution when handling this compound, commensurate with its known acute toxicity.

References

-

ResearchGate. (2022). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. Retrieved from [Link]

-

PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

-

PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. Retrieved from [Link]

-

PMC. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

-

SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Retrieved from [Link]

-

MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Retrieved from [Link]

-

PubMed. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]

-

PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine. Retrieved from [Link]

-

VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Retrieved from [Link]

-

FCAD. (n.d.). 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione. Retrieved from [Link]

-

A&C Chemicals. (n.d.). 2-Chloroethylamine hydrochloride Safety Data Sheet. Retrieved from [Link]

-

NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroethylamine hydrochloride. Retrieved from [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, a heterocyclic compound with potential applications in drug discovery and development. While direct literature on this specific molecule is limited, this document synthesizes information from related benzoxazole derivatives to offer a scientifically grounded perspective on its synthesis, characterization, and prospective pharmacological activities.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to an oxazole ring, is present in various natural products and synthetic molecules. Benzoxazole derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][2] The biological profile of these compounds is highly dependent on the nature and position of substituents on the benzoxazole core, with modifications at the 2- and 5-positions being particularly influential.[1]

The subject of this guide, 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride, incorporates three key structural features that suggest a potential for significant biological activity: the benzoxazole core, a chloro-substituent at the 7-position, and an ethanamine side chain at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and potential pharmaceutical formulations.

Physicochemical Properties and Characterization

| Property | Value | Source |

| Molecular Formula | C₉H₁₀Cl₂N₂O | |

| Molecular Weight | 233.09 g/mol | |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in water and polar organic solvents | Due to the hydrochloride salt |

Analytical Characterization Workflow:

A standard workflow for the characterization of a novel compound like this would involve a suite of analytical techniques to confirm its identity and purity.

Figure 1: A typical experimental workflow for the synthesis and characterization of a novel chemical entity.

Proposed Synthetic Pathways

The synthesis of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride is not explicitly detailed in the current literature. However, a plausible and efficient synthetic route can be designed based on established methods for benzoxazole formation.[3][4][5] The most common approach involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent.[5]

Proposed Retrosynthetic Analysis:

A logical retrosynthetic approach would involve disconnecting the benzoxazole ring to reveal a 2-amino-6-chlorophenol precursor and a synthon for the 2-ethanamine side chain.

Figure 2: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol:

-

Condensation: The synthesis would commence with the condensation of 2-amino-6-chlorophenol with a protected β-alanine derivative, such as N-Boc-β-alanine. This reaction is typically facilitated by a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Cyclization: The resulting amide intermediate would then undergo acid-catalyzed cyclization to form the benzoxazole ring. This is often achieved by heating in the presence of an acid such as p-toluenesulfonic acid (p-TSA) or by using a dehydrating agent.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the ethanamine side chain would then be removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent.

-

Salt Formation: Finally, the free base of the ethanamine can be converted to the hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent like diethyl ether or isopropanol, leading to the precipitation of the desired product.

Prospective Pharmacological Profile and Mechanism of Action

While the specific biological targets of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride are unknown, the structural motifs present in the molecule allow for informed speculation on its potential pharmacological activities.

-

Antimicrobial and Antifungal Activity: The benzoxazole scaffold is a well-established pharmacophore in many antimicrobial and antifungal agents.[2] The presence of a halogen, such as chlorine, on the benzene ring can enhance the lipophilicity and, in some cases, the antimicrobial potency of the molecule.[6] The ethanamine side chain provides a basic nitrogen atom that could interact with biological targets through hydrogen bonding or ionic interactions.

-

Anticancer Potential: Numerous 2-substituted benzoxazoles have been investigated for their anticancer properties.[2] The mechanism of action for such compounds can be diverse, including the inhibition of enzymes like topoisomerase or protein kinases, or the induction of apoptosis. The specific substitution pattern of the target molecule would determine its potential interaction with cancer-related biological pathways.

-

CNS Activity: The structural similarity of the ethanamine side chain to neurotransmitters like dopamine and serotonin suggests that this compound could potentially interact with receptors or transporters in the central nervous system. However, this remains highly speculative without experimental data.

Proposed Biological Evaluation Workflow:

To elucidate the pharmacological profile of this compound, a systematic screening approach is recommended.

Figure 3: A workflow for the initial biological evaluation of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride.

Conclusion and Future Directions

2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride represents an intriguing yet underexplored molecule within the broader class of bioactive benzoxazoles. Based on a solid foundation of medicinal chemistry principles and the known activities of related compounds, it is plausible that this molecule possesses significant pharmacological potential.

Future research should focus on the following key areas:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route, along with comprehensive analytical data, are crucial first steps.

-

Systematic Biological Screening: A broad-based screening approach is necessary to identify the primary biological activities of the compound.

-

Mechanism of Action Studies: Once a lead activity is identified, in-depth studies to elucidate the molecular mechanism of action will be essential for further development.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogues with variations in the substitution pattern on the benzoxazole ring and modifications to the ethanamine side chain will provide valuable insights for optimizing potency and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride. The convergence of a privileged heterocyclic scaffold with strategically placed functional groups makes this compound a compelling candidate for further investigation in the quest for novel therapeutic agents.

References

-

Boruah, M., & Gogoi, D. (2019). A review on the synthetic strategies and biological importance of benzoxazole derivatives. Journal of Heterocyclic Chemistry, 56(5), 1419-1442. Available at: [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2014). Benzoxazole: an emerging scaffold for drug design and development. Mini reviews in medicinal chemistry, 14(5), 454–471. Available at: [Link]

-

Qu, T., Li, W., Guo, Z., Liu, D., Dai, Z., Wang, H., Wang, X., & Yang, J. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules (Basel, Switzerland), 24(1), 174. Available at: [Link]

-

Singh, P., & Paul, K. (2016). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 6(10), 8345-8352. Available at: [Link]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available at: [Link]

-

Kaur, H., Kumar, S., & Singh, I. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC chemistry, 12(1), 84. Available at: [Link]

-

Koprdova, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20268-20279. Available at: [Link]

-

Di Micco, S., et al. (2018). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. European journal of medicinal chemistry, 157, 1166–1177. Available at: [Link]

-

Ibrahim, M. K., et al. (2015). Design, synthesis, docking, and biological evaluation of some novel 5-chloro-2-substituted sulfanylbenzoxazole derivatives as anticonvulsant agents. Medicinal Chemistry Research, 24(1), 99-114. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

An Inquiry into the Molecular Pharmacology of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride: A Search for Known Protein Targets

For the Attention of Researchers, Scientists, and Drug Development Professionals.

Subject: Comprehensive Review of Publicly Available Data on the Protein Targets of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine hydrochloride.

Executive Summary